4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide
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Overview
Description
4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide is a complex organic compound with the molecular formula C19H24ClNO5S and a molecular weight of 413.91556 . This compound is characterized by the presence of a chloro group, two methoxy groups, and a benzenesulfonamide moiety, making it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(2-propylphenoxy)ethyl chloride in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a 2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-chloro-2,5-dimethoxybenzoic acid, while reduction of the chloro group can produce 2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide.
Scientific Research Applications
4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound, with similar structural features but lacking the sulfonamide moiety.
2,5-dimethoxy-4-chloroaniline: Another related compound with similar functional groups but different substitution patterns.
Uniqueness
4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
Molecular Formula |
C19H24ClNO5S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-chloro-2,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H24ClNO5S/c1-4-7-14-8-5-6-9-16(14)26-11-10-21-27(22,23)19-13-17(24-2)15(20)12-18(19)25-3/h5-6,8-9,12-13,21H,4,7,10-11H2,1-3H3 |
InChI Key |
JGMMVNYOFQYPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |
Origin of Product |
United States |
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